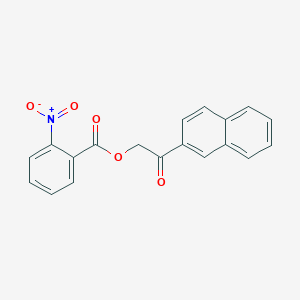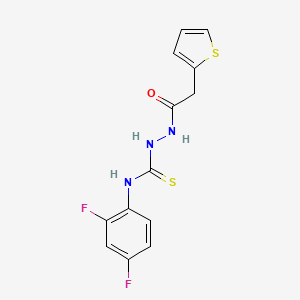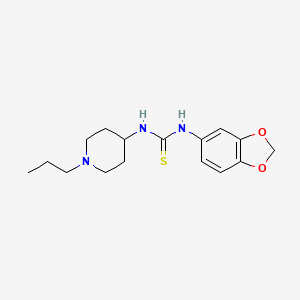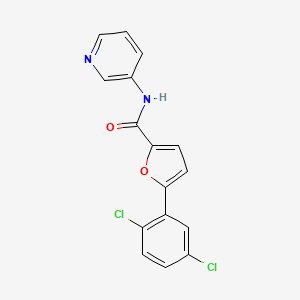
5-(2,5-dichlorophenyl)-N-3-pyridinyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-dichlorophenyl)-N-3-pyridinyl-2-furamide, commonly known as DCF, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. DCF is a furan derivative that belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors. The compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of DCF involves the selective inhibition of 5-(2,5-dichlorophenyl)-N-3-pyridinyl-2-furamide enzyme activity, which leads to a reduction in the production of prostaglandins involved in inflammation and pain. Unlike non-selective COX inhibitors, DCF does not affect the activity of COX-1 enzyme, which is responsible for the production of prostaglandins involved in normal physiological processes.
Biochemical and Physiological Effects
DCF has been found to exhibit anti-inflammatory and analgesic effects in animal models. The compound has also been shown to exhibit anti-tumor properties by inhibiting the growth and proliferation of cancer cells. DCF has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCF has several advantages for use in lab experiments, including its selectivity for 5-(2,5-dichlorophenyl)-N-3-pyridinyl-2-furamide enzyme activity, which allows for the study of specific pathways involved in inflammation and pain. The compound is also well-tolerated in animal models, making it suitable for use in preclinical studies. However, DCF has some limitations, including its low solubility in aqueous solutions and the need for optimization of dosing regimens to achieve optimal efficacy.
Direcciones Futuras
There are several future directions for research on DCF, including the development of novel drug formulations and the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. The compound could also be studied in combination with other drugs to enhance its therapeutic effects. Further research is needed to fully understand the mechanism of action of DCF and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 5-(2,5-dichlorophenyl)-N-3-pyridinyl-2-furamide, or DCF, is a promising compound with potential applications in various fields of scientific research. The compound exhibits anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of DCF and its potential applications in various fields of scientific research.
Métodos De Síntesis
DCF can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzoyl chloride with 3-pyridylamine to form the intermediate 5-(2,5-dichlorophenyl)-3-pyridyl-1,2,4-oxadiazole. The oxadiazole intermediate is then treated with furfurylamine to yield DCF. The synthesis method has been optimized to provide high yields of DCF with good purity.
Aplicaciones Científicas De Investigación
DCF has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit anti-inflammatory properties by selectively inhibiting 5-(2,5-dichlorophenyl)-N-3-pyridinyl-2-furamide enzyme activity, which is responsible for the production of prostaglandins involved in inflammation. DCF has also been shown to exhibit analgesic properties by reducing pain sensitivity in animal models.
Propiedades
IUPAC Name |
5-(2,5-dichlorophenyl)-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-3-4-13(18)12(8-10)14-5-6-15(22-14)16(21)20-11-2-1-7-19-9-11/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIYEXXMNJJEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dichlorophenyl)-N-3-pyridinyl-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5720329.png)
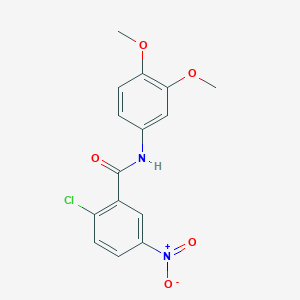
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5720343.png)
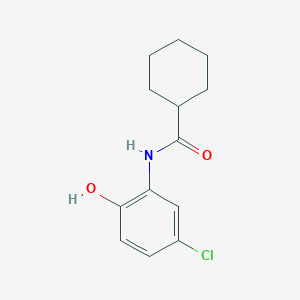
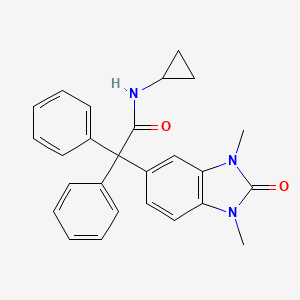

![4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5720374.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5720382.png)

![1-{2-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5720396.png)
